4-(N'-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide
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Overview
Description
4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolidine ring substituted with phenyl groups and a sulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dioxo-1,2-diphenylpyrazolidine, which is then reacted with hydrazine derivatives to form the hydrazino intermediate. This intermediate is subsequently coupled with benzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted sulfonamide compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, the compound’s sulfonamide moiety is of interest due to its potential antibacterial properties. Researchers are investigating its efficacy against various bacterial strains and its potential use as a lead compound for the development of new antibiotics.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide
- 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide derivatives
- Other pyrazolidine-based sulfonamides
Uniqueness
Compared to similar compounds, 4-(N’-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)benzenesulfonamide stands out due to its specific substitution pattern and the presence of both pyrazolidine and sulfonamide functionalities. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53793-01-4 |
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Molecular Formula |
C21H17N5O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N5O4S/c22-31(29,30)18-13-11-15(12-14-18)23-24-19-20(27)25(16-7-3-1-4-8-16)26(21(19)28)17-9-5-2-6-10-17/h1-14,27H,(H2,22,29,30) |
InChI Key |
VPIKSYIFHUWAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N)O |
Origin of Product |
United States |
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